
1,1'-Phosphanediylbis(2,2-dimethylpropan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) is an organophosphorus compound that features a phosphorus atom bonded to two 2,2-dimethylpropan-1-one groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) typically involves the reaction of phosphorus trichloride with 2,2-dimethylpropan-1-one in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
科学研究应用
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
相似化合物的比较
Similar Compounds
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one): is similar to other organophosphorus compounds such as triphenylphosphine and tributylphosphine.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and catalysis.
Tributylphosphine: Known for its use in organic synthesis and as a reducing agent.
Uniqueness
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
63853-20-3 |
|---|---|
分子式 |
C10H19O2P |
分子量 |
202.23 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpropanoylphosphanyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H19O2P/c1-9(2,3)7(11)13-8(12)10(4,5)6/h13H,1-6H3 |
InChI 键 |
WMDMWAUPBITKLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)PC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


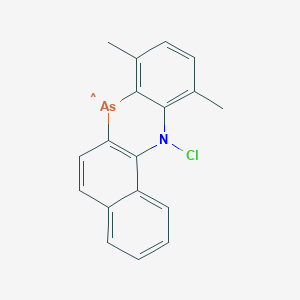
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
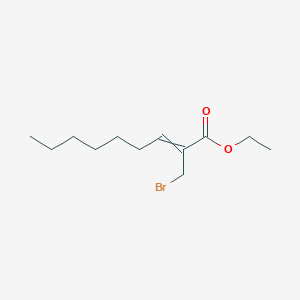
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
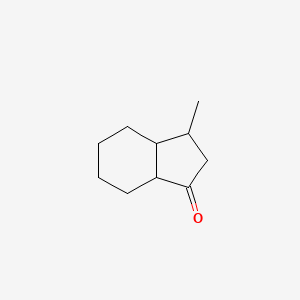
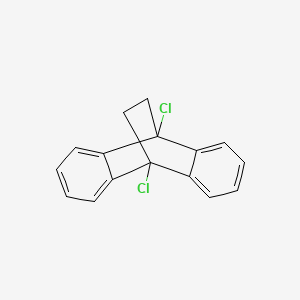
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)

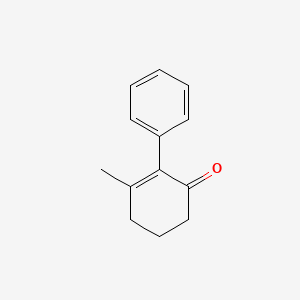
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)



